Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride
Overview
Description
Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride: is an organic compound that features a benzoate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride typically involves the reaction of 4-methoxybenzylamine with ethyl 4-formylbenzoate under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural features.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
- May serve as a precursor for the synthesis of polymers or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Ethyl 4-aminobenzoate: Shares the benzoate ester functional group but lacks the methoxybenzylamino moiety.
Ethyl 4-{[(4-hydroxybenzyl)amino]-methyl}benzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness:
- The presence of the methoxybenzylamino group in Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride imparts unique chemical properties and potential biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
ethyl 4-[[(4-methoxyphenyl)methylamino]methyl]benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c1-3-22-18(20)16-8-4-14(5-9-16)12-19-13-15-6-10-17(21-2)11-7-15;/h4-11,19H,3,12-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMSGKIMMXUKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17841-66-6 | |
Record name | Benzoic acid, 4-[[[(4-methoxyphenyl)methyl]amino]methyl]-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17841-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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